![molecular formula C31H35ClN2O2RuS B8033616 RuCl(p-cymene)[(R,R)-Ts-DPEN]](/img/structure/B8033616.png)

RuCl(p-cymene)[(R,R)-Ts-DPEN]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

RuCl(p-cymene)[(R,R)-Ts-DPEN] is a chiral diamine ligand complexed with ruthenium. This compound is known for its application in asymmetric hydrogenation reactions, making it a valuable catalyst in organic synthesis. The compound’s full name is [N-[(1R,2R)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]-ruthenium .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of RuCl(p-cymene)[(R,R)-Ts-DPEN] typically involves the reaction of dichloro(p-cymene)ruthenium(II) dimer with (R,R)-Ts-DPEN (N-p-tosyl-1,2-diphenylethylenediamine) in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of RuCl(p-cymene)[(R,R)-Ts-DPEN] on a larger scale would likely follow similar principles as laboratory synthesis, with additional steps to ensure purity and yield. This might include the use of automated reactors and purification systems to handle larger quantities of reactants and products .

Analyse Chemischer Reaktionen

Types of Reactions

RuCl(p-cymene)[(R,R)-Ts-DPEN] is primarily involved in asymmetric hydrogenation reactions. It can also participate in transfer hydrogenation, where it facilitates the transfer of hydrogen from a donor molecule to an acceptor molecule .

Common Reagents and Conditions

Common reagents used with RuCl(p-cymene)[(R,R)-Ts-DPEN] include hydrogen gas for hydrogenation reactions and various hydrogen donors like isopropanol for transfer hydrogenation. The reactions are typically carried out under mild conditions, often at room temperature and atmospheric pressure, although specific conditions can vary depending on the substrate .

Major Products

The major products formed from reactions involving RuCl(p-cymene)[(R,R)-Ts-DPEN] are typically enantioenriched compounds, such as chiral alcohols or amines, which are valuable in the synthesis of pharmaceuticals and fine chemicals .

Wissenschaftliche Forschungsanwendungen

RuCl(p-cymene)[(R,R)-Ts-DPEN] has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which RuCl(p-cymene)[(R,R)-Ts-DPEN] exerts its catalytic effects involves the coordination of the ruthenium center with the substrate, followed by the transfer of hydrogen atoms. This process is facilitated by the chiral environment provided by the (R,R)-Ts-DPEN ligand, which ensures the enantioselectivity of the reaction . In biological systems, the compound has been shown to induce apoptosis through the intrinsic mitochondrial pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2 .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

RuCl(p-cymene)[(S,S)-Ts-DPEN]: This compound is the enantiomer of RuCl(p-cymene)[(R,R)-Ts-DPEN] and is used in similar catalytic applications.

RuCl(p-cymene)[(R,R)-FsDPEN]: This compound features a different chiral ligand but serves a similar function in asymmetric hydrogenation reactions.

Dichloro(p-cymene)ruthenium(II) dimer: This is a precursor to RuCl(p-cymene)[(R,R)-Ts-DPEN] and is used in various catalytic applications.

Uniqueness

What sets RuCl(p-cymene)[(R,R)-Ts-DPEN] apart is its high enantioselectivity and efficiency in catalyzing hydrogenation reactions. The (R,R)-Ts-DPEN ligand provides a chiral environment that is particularly effective in producing enantioenriched products, making it a valuable tool in the synthesis of pharmaceuticals and fine chemicals .

Eigenschaften

IUPAC Name |

[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m1.../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFNGPAYDKGCRB-AGEKDOICSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N.Cl[Ru+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35ClN2O2RuS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

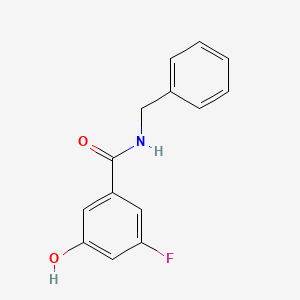

![3-Chloro-5-[(piperidin-1-yl)carbonyl]phenol](/img/structure/B8033569.png)

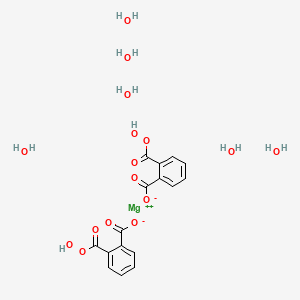

![3-[(Tert-butyldimethylsilyl)oxy]-4-methoxyphenol](/img/structure/B8033582.png)

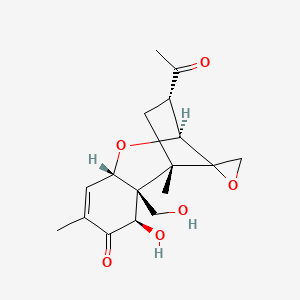

![(1R,2R,3R,7R,9S,10R,11S,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one](/img/structure/B8033603.png)